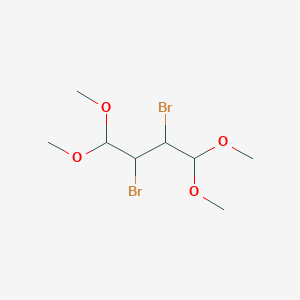
Butane, 2,3-dibromo-1,1,4,4-tetramethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dibromo-1,1,4,4-tetramethoxybutane: is an organic compound with the molecular formula C8H16Br2O4 and a molecular weight of 336.018 g/mol . This compound is characterized by the presence of two bromine atoms and four methoxy groups attached to a butane backbone. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-1,1,4,4-tetramethoxybutane typically involves the bromination of 2,5-dimethoxy-2,5-dihydrofuran followed by methanolysis. Here is a detailed synthetic route :
-
Bromination of 2,5-dimethoxy-2,5-dihydrofuran:
Reagents: 2,5-dimethoxy-2,5-dihydrofuran, bromine, dichloromethane.
Conditions: The reaction is carried out at 10°C with the addition of bromine over 120 minutes. The reaction mixture is then stirred until the bromine color disappears.
Product: 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
-
Methanolysis:
Reagents: 3,4-dibromo-2,5-dimethoxytetrahydrofuran, methanol, sulfuric acid.
Conditions: The reaction mixture is heated to reflux for 72 hours, followed by the addition of triethylamine and extraction with heptane.
Product: 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Industrial Production Methods: Industrial production of 2,3-dibromo-1,1,4,4-tetramethoxybutane follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-dibromo-1,1,4,4-tetramethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of diols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Bases: Potassium hydroxide, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Diols: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2,3-dibromo-1,1,4,4-tetramethoxybutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,3-dibromo-1,1,4,4-tetramethoxybutane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
2,3-dibromo-1,1,4,4-tetramethoxybutane: is similar to compounds such as 2,3-dibromo-1,1,4,4-tetramethoxybutane and 2,3-dibromo-1,1,4,4-tetramethoxybutane .
Uniqueness:
- The presence of both bromine and methoxy groups in 2,3-dibromo-1,1,4,4-tetramethoxybutane provides unique reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
25537-21-7 |
|---|---|
Molecular Formula |
C8H16Br2O4 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
2,3-dibromo-1,1,4,4-tetramethoxybutane |
InChI |
InChI=1S/C8H16Br2O4/c1-11-7(12-2)5(9)6(10)8(13-3)14-4/h5-8H,1-4H3 |
InChI Key |
WNAULUYZVQMHLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(C(OC)OC)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)







![[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12815591.png)




